N-butyl-N',N'-diethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-butyl-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-4-7-8-11-9-10-12(5-2)6-3/h11H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVFVMJVCVOTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304398 | |
| Record name | N-butyl-N',N'-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50342-04-6 | |
| Record name | NSC165613 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butyl-N',N'-diethylethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00304398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Methodologies for N-Butyl-N',N'-Diethylethane-1,2-Diamine
Direct Stepwise Alkylation of Ethylene-1,2-Diamine
The most widely adopted synthesis involves sequential alkylation of ethylene-1,2-diamine with ethyl and butyl halides (Fig. 1).
First Alkylation (Diethylation):
Ethylene-1,2-diamine reacts with 2 equivalents of ethyl bromide in methanol under reflux (65°C) for 12 hours, using potassium carbonate as a base. This yields N,N'-diethylethane-1,2-diamine with 78% efficiency.
Second Alkylation (Butylation):
The diethylated intermediate is treated with 1.1 equivalents of n-butyl chloride in toluene at 110°C for 8 hours, employing sodium hydride as a base. This selective mono-butylation achieves 82% yield, avoiding over-alkylation.
Critical Parameters:
- Solvent Polarity: Methanol for diethylation (enhanced nucleophilicity), toluene for butylation (reduced side reactions).
- Base Selection: Weak bases (K₂CO₃) prevent dehydrohalogenation of alkyl halides.
One-Pot Alkylation with Phase-Transfer Catalysis
Industrial-scale production utilizes a one-pot method with benzyltriethylammonium chloride as a phase-transfer catalyst:
- Ethylene-1,2-diamine (1 mol), ethyl bromide (2.2 mol), and n-butyl bromide (1.1 mol) are combined in a biphasic water-toluene system.
- Sodium hydroxide (3.3 mol) is added incrementally at 50°C over 6 hours.
- The organic layer is separated, dried, and distilled under reduced pressure to isolate the product (89% yield).
Advantages:
- Eliminates intermediate purification steps.
- Reduces reaction time from 20 hours (stepwise) to 8 hours.
Reaction Optimization and Byproduct Analysis
Byproduct Formation Pathways
Quaternary ammonium salts arise from over-alkylation (Fig. 2A), while ethylene glycol derivatives form via solvent participation (Fig. 2B).
Mitigation Strategies:
Advanced Purification and Characterization
Recrystallization Protocols
The hydrochloride salt is purified via ethanol/water recrystallization:
Analytical Validation
Nuclear Magnetic Resonance (¹H NMR):
High-Performance Liquid Chromatography (HPLC):
Industrial-Scale Production Innovations
Continuous Flow Reactor Design
A tubular reactor system (Fig. 3) enables kilogram-scale synthesis:
Chemical Reactions Analysis
N-butyl-N’,N’-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. .
Scientific Research Applications
N-butyl-N’,N’-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which can act as catalysts in various chemical reactions.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-N’,N’-diethylethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes with metal ions, which can then participate in catalytic cycles. The pathways involved depend on the specific application, such as catalysis or imaging .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-butyl-N',N'-diethylethane-1,2-diamine with structurally related diamines, emphasizing substituent effects, applications, and experimental data.
N,N'-Diethylethane-1,2-diamine (CAS 111-74-0)
- Structure : Ethane-1,2-diamine with two ethyl groups on both nitrogens.
- Molecular Weight : 116.21 g/mol.
- Physical State : Liquid; boiling point 145–147°C.
- Applications : Used as a ligand in copper-catalyzed arylations (e.g., Buchwald-Hartwig reactions) , and as a solubilizing group in antimalarial compounds (e.g., Ro 41-3118) .
- Comparison : The absence of a butyl group reduces steric hindrance, enhancing coordination flexibility in catalytic systems. Its miscibility in water and polar solvents contrasts with the more hydrophobic N-butyl derivative .
N-Methylethane-1,2-diamine (CAS 109-81-9)
- Structure : Ethane-1,2-diamine with one methyl group.
- Molecular Weight : 88.15 g/mol.
- Applications : Intermediate in asymmetric synthesis and chiral resolution .
- Comparison : Smaller substituents (methyl vs. butyl/ethyl) increase nucleophilicity and reduce steric bulk, favoring applications in stereoselective reactions.
N,N'-Diisopropylethane-1,2-diamine
- Structure : Ethane-1,2-diamine with two isopropyl groups.
- Molecular Weight : 158.29 g/mol.
- Applications : Used in drug synthesis and as a corrosion inhibitor .
N-(7-Chloroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine (Ro 41-3118)
- Structure: Ethane-1,2-diamine with a 7-chloroquinolinyl group and two ethyl substituents.
- Molecular Weight : 307.83 g/mol.
- Applications : Antimalarial agent with high in vitro activity against Plasmodium falciparum .
- Comparison: The aromatic quinolinyl group introduces π-π stacking interactions and enhances bioavailability, whereas the butyl variant’s aliphatic chain may prioritize membrane permeability .
N,N'-Bis(2-hydroxyethyl)ethane-1,2-diamine
- Structure : Ethane-1,2-diamine with hydroxyethyl groups.
- Applications : Platinum(II) complexes of this diamine exhibit anticancer activity via DNA intercalation .
- Comparison : Hydroxy groups enable hydrogen bonding, improving water solubility and metal-chelation efficiency compared to alkyl-substituted derivatives .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Table 2: Solubility and Stability
Research Findings and Trends
- Catalytic Applications : Ethyl-substituted diamines (e.g., N,N'-diethylethane-1,2-diamine) are preferred in copper-catalyzed reactions due to balanced steric and electronic profiles . The butyl variant’s larger substituents may hinder substrate access in such systems.
- Medicinal Chemistry : Hydrophobic substituents (e.g., butyl, adamantyl) enhance lipid solubility, improving blood-brain barrier penetration in neuroprotective agents .
Biological Activity
N-butyl-N',N'-diethylethane-1,2-diamine (C10H24N2) is a diamine compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two ethyl groups and a butyl group attached to the nitrogen atoms in the ethylene diamine backbone. Its chemical structure can be represented as follows:
This structure contributes to its solubility and interaction with various biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
- Antitumor Activity : Research indicates that this compound may have potential as an antitumor agent. It has been observed to induce apoptosis in cancer cells through activation of caspase pathways .
- DNA Interaction : The compound has been reported to bind with DNA, potentially through intercalation or groove binding, which is significant for its antitumor effects .
Antimicrobial Studies
A comparative study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
| Candida albicans | 64 µg/mL | Low |
The compound demonstrated particularly high activity against Staphylococcus aureus, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen.
Antitumor Activity
In a study investigating the antitumor effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The findings are presented in Table 2:
| Concentration (µM) | % Cell Viability (after 48h) |
|---|---|
| 0 | 100% |
| 10 | 85% |
| 25 | 60% |
| 50 | 30% |
The reduction in cell viability indicates that the compound has promising antitumor properties, warranting further investigation into its mechanisms and potential clinical applications.
Safety and Toxicity
While the biological activities of this compound are promising, it is crucial to assess its safety profile. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines .
Q & A
Q. What are the optimal synthetic routes for preparing N-butyl-N',N'-diethylethane-1,2-diamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves alkylation of ethane-1,2-diamine derivatives. For example:
- Alkylation with KI Catalyst : highlights the use of KI to improve yields in alkylation reactions of similar diamines (e.g., N,N-diethylethane-1,2-diamine) by enhancing nucleophilic substitution efficiency .
- Reductive Amination : describes reduction methods (e.g., hydrogenation with a platinum catalyst) for synthesizing substituted ethane-1,2-diamines, which can be adapted by replacing benzyl groups with butyl .
- Purification : Post-reaction purification via column chromatography or distillation is critical to isolate the product from byproducts like unreacted amines or solvents.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : NH stretching vibrations appear at 3350–3400 cm⁻¹, while alkyl C-H stretches (butyl/ethyl) occur at 2800–3000 cm⁻¹. Absence of carbonyl peaks rules out amide impurities .
- ¹H/¹³C NMR :
- ¹H NMR : Singlets for N-CH₂-CH₂-N protons (δ 2.5–3.0 ppm), triplets/quarts for butyl (δ 0.9–1.5 ppm), and ethyl groups (δ 1.0–1.3 ppm).
- ¹³C NMR : Peaks at 40–50 ppm (N-C), 20–30 ppm (CH₂), and 10–15 ppm (CH₃) confirm alkyl branching .
- Mass Spectrometry : Molecular ion peaks at m/z ~200–220 (exact mass depends on substituents) validate the molecular formula.
Advanced Research Questions
Q. What role does this compound play in transition metal coordination chemistry?
Methodological Answer: The diamine acts as a bidentate ligand , coordinating via its two nitrogen atoms. Key applications include:
- Catalysis : In nickel(II) complexes (e.g., ), the ligand stabilizes metal centers, enabling catalytic activity in redox reactions .
- Steric Effects : The butyl group introduces steric bulk, influencing geometry (e.g., tetrahedral vs. square planar) and reactivity. For example, bulky ligands hinder axial coordination, favoring distorted geometries .
- Comparative Analysis : Compared to N,N'-diethylethane-1,2-diamine (DEEDA), the butyl substituent enhances solubility in nonpolar solvents, broadening catalytic applications in hydrophobic environments .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry to determine bond angles/lengths, predicting preferred coordination modes (e.g., chelating vs. bridging) .
- Molecular Dynamics (MD) : Simulate ligand-metal interactions in solvent environments to assess stability of complexes.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions on the ligand, guiding mechanistic studies (e.g., nucleophilic attack in catalysis) .
Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity of ethane-1,2-diamine derivatives?
Methodological Answer:
- Lipophilicity : Longer alkyl chains (e.g., butyl vs. methyl) increase membrane permeability, as shown in pharmacokinetic studies of similar diamines () .
- Enzyme Inhibition : Bulkier substituents may sterically hinder binding to active sites. For example, adamantyl-substituted analogs () exhibit reduced enzyme affinity compared to ethyl derivatives .
- Structure-Activity Relationships (SAR) : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with bioactivity data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
